(4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone: is an organic compound that features a piperazine ring substituted with a cyclopentyl group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of cyclopentylpiperazine with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative products and technologies.
Mechanism of Action
The mechanism of action of (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- (4-Phenylpiperazin-1-yl)(thiophen-2-yl)methanone
- (4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone
Comparison: Compared to similar compounds, (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone exhibits unique structural features such as the cyclopentyl group, which may influence its chemical reactivity and biological activity. The presence of the thiophene ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(13-6-3-11-18-13)16-9-7-15(8-10-16)12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVIQYJCRDUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975794 |
Source
|
Record name | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-31-2 |
Source
|
Record name | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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